molecular formula C18H35N3O2 B12555010 N-[2-(3-Oxopiperazin-1-YL)ethyl]dodecanamide CAS No. 145625-77-0

N-[2-(3-Oxopiperazin-1-YL)ethyl]dodecanamide

Katalognummer: B12555010
CAS-Nummer: 145625-77-0
Molekulargewicht: 325.5 g/mol
InChI-Schlüssel: QKCLWTNJCYCFHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(3-Oxopiperazin-1-yl)ethyl]dodecanamide is a chemical compound known for its unique structure and potential applications in various fields. It consists of a dodecanamide backbone with a piperazinyl group attached via an ethyl linker. This compound has garnered interest due to its potential biological activities and its role in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-Oxopiperazin-1-yl)ethyl]dodecanamide typically involves the reaction of dodecanoic acid with piperazine in the presence of a coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(3-Oxopiperazin-1-yl)ethyl]dodecanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The piperazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl derivatives, while substitution reactions can produce a variety of substituted piperazinyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-[2-(3-Oxopiperazin-1-yl)ethyl]dodecanamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on cellular processes.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as an antimicrobial or anticancer agent.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism of action of N-[2-(3-Oxopiperazin-1-yl)ethyl]dodecanamide involves its interaction with specific molecular targets. The piperazinyl group can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[2-(3-Oxopiperazin-1-yl)ethyl]dodecanamide is unique due to its specific structure, which combines a long alkyl chain with a piperazinyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

145625-77-0

Molekularformel

C18H35N3O2

Molekulargewicht

325.5 g/mol

IUPAC-Name

N-[2-(3-oxopiperazin-1-yl)ethyl]dodecanamide

InChI

InChI=1S/C18H35N3O2/c1-2-3-4-5-6-7-8-9-10-11-17(22)19-12-14-21-15-13-20-18(23)16-21/h2-16H2,1H3,(H,19,22)(H,20,23)

InChI-Schlüssel

QKCLWTNJCYCFHM-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCC(=O)NCCN1CCNC(=O)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.